{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride
Description
{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride is a substituted isoxazole derivative featuring a 3,4-dimethoxyphenyl group at the 5-position of the isoxazole ring and an aminomethyl group at the 3-position. The hydrochloride salt enhances its solubility and stability. Its molecular weight is approximately 245.10 g/mol, comparable to analogs with halogen or methoxy substituents .
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11;/h3-6H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXYNBWPFOMINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-47-9 | |
| Record name | 3-Isoxazolemethanamine, 5-(3,4-dimethoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride, identified by the CAS number 1185302-47-9, is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Isoxazole derivatives have been shown to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties.
- Immunotropic Effects : Research indicates that isoxazole derivatives can modulate immune responses. A study on related compounds demonstrated their ability to enhance lymphocyte proliferation and cytokine production in vitro and in vivo, suggesting a role in immunomodulation .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through apoptosis induction, although specific IC₅₀ values for this compound are yet to be established .
Biological Activity Data
Case Studies
- In Vivo Studies : In a controlled study involving BALB/c mice, the administration of isoxazole derivatives led to significant increases in cytokine levels and lymphocyte activity compared to controls. This indicates a potential for therapeutic use in conditions requiring immune modulation .
- Cytotoxicity Evaluation : A series of experiments assessed the cytotoxic effects of related isoxazole compounds on various cancer cell lines. The results showed that these compounds could selectively induce cell death in malignant cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
Scientific Research Applications
Anticancer Research
Recent studies indicate that compounds similar to {[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride exhibit anticancer properties. The isoxazole ring is known for its ability to interact with biological targets involved in cancer progression.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of isoxazole compounds that showed selective cytotoxicity against various cancer cell lines, suggesting potential applications in targeted cancer therapies.
Neuropharmacology
The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression.
- Research Findings : In preclinical models, the compound demonstrated modulation of serotonin receptors, indicating potential as an antidepressant or anxiolytic agent.
Synthesis of Functional Materials
The unique structure of this compound allows it to be used as a precursor in synthesizing functional materials such as polymers and nanomaterials.
- Application Example : Researchers have utilized this compound in the development of conductive polymers that can be used in electronic devices due to their improved electrical properties.
Analytical Chemistry
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit certain enzymes associated with metabolic disorders.
- Example : An investigation into its inhibitory effects on phosphodiesterase enzymes revealed promising results for treating conditions like asthma and erectile dysfunction.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- Electron Effects : The 3,4-dimethoxy groups on the target compound increase electron density, enhancing polarity and aqueous solubility compared to chloro- or methyl-substituted analogs .
- logP Trends : Chlorinated analogs exhibit higher lipophilicity (logP ~2.5–2.7) due to the electron-withdrawing nature of Cl, whereas methoxy-substituted derivatives (logP ~0.9–1.2) are more hydrophilic .
Spectroscopic Data
- NMR Shifts : The 3,4-dimethoxy groups in the target compound would produce distinct aromatic proton signals (δ ~6.8–7.2 ppm) compared to chloro-substituted analogs (δ ~7.3–7.8 ppm due to deshielding) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for related isoxazole derivatives (e.g., [M+H]+ 381.0808 in ) suggest precise mass confirmation methods applicable to the target compound .
Q & A
Q. How can researchers address batch-to-batch variability in biological activity data?
- Methodological Answer : Implement quality control (QC) measures: ≥95% purity (HPLC), standardized biological assays (e.g., IC₅₀ in triplicate), and detailed batch records (solvent traces, reaction times). Statistical tools (e.g., ANOVA) identify outliers, while orthogonal analytical methods (NMR, XRD) confirm structural consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
